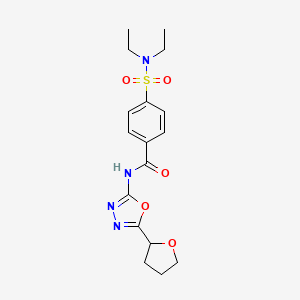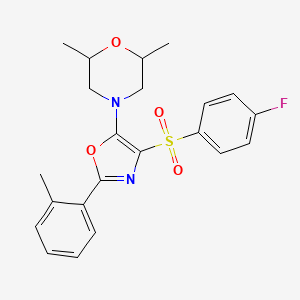
4-(4-((4-Fluorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ‘4-(4-((4-Fluorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine’ is a versatile material used in scientific research1. Its unique structure and properties make it suitable for various applications, including drug discovery, catalysis, and material science1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound. It’s possible that the synthesis methods are proprietary or not publicly available.Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups, including a fluorophenylsulfonyl group, an o-tolyl group, an oxazole ring, and a dimethylmorpholine moiety. However, without specific structural data or a crystallographic analysis, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Again, without specific information or research papers, it’s hard to provide a detailed analysis of the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, molecular weight, and the presence of various functional groups would all influence its properties.Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes
4-(4-((4-Fluorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine may be relevant in the development of fluorescent molecular probes. Research shows that compounds with similar structures, embodying a dimethylamino group and a sulfonyl group, exhibit strong solvent-dependent fluorescence, useful in creating sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Medicinal Chemistry
In medicinal chemistry, related compounds are explored for their potential as orally active, water-soluble antagonists, which are significant in developing treatments for various conditions. For instance, compounds with similar molecular structures have been examined for their effectiveness in pre-clinical tests for emesis and depression (Harrison et al., 2001).
Chemical Synthesis and Stability
The molecule's structure is also significant in chemical synthesis. Research on similar molecular structures has focused on optimizing reaction conditions and understanding the stability of these compounds. This research is critical in the pharmaceutical industry, where the stability and purity of intermediates directly impact the quality of the final product (Egolf & Bilder, 1994).
Advanced Material Development
Compounds with similar chemical structures have been studied for their potential in developing advanced materials, such as electrophoretic and biocompatible polymers. These studies are crucial for applications in fields like biomaterials and nanotechnology (Hayashi & Takasu, 2015).
Antimicrobial and Herbicidal Activities
Research on compounds with structural similarities has also explored their antimicrobial and herbicidal activities. Such studies are vital in discovering new, more effective agents for controlling harmful organisms in agriculture and healthcare settings (Janakiramudu et al., 2017).
Safety And Hazards
Direcciones Futuras
Given its potential applications in areas like drug discovery and material science1, future research could explore these possibilities in more detail. However, this would likely require a better understanding of its synthesis, properties, and mechanism of action.
Propiedades
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4S/c1-14-6-4-5-7-19(14)20-24-21(30(26,27)18-10-8-17(23)9-11-18)22(29-20)25-12-15(2)28-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSABTWQRSWBEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-Fluorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2743936.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2743937.png)
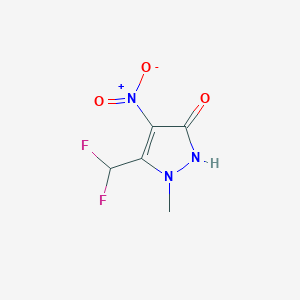
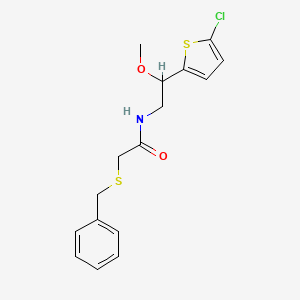
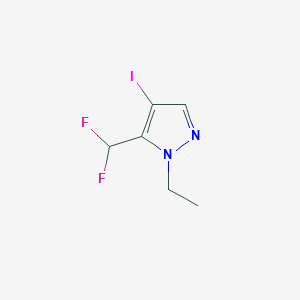
![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2743945.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2743946.png)
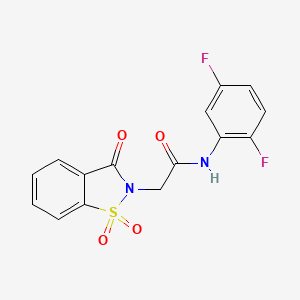
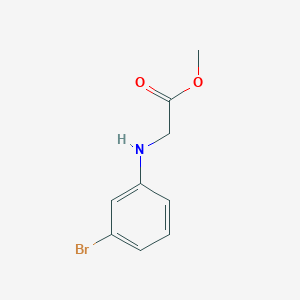
![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B2743952.png)
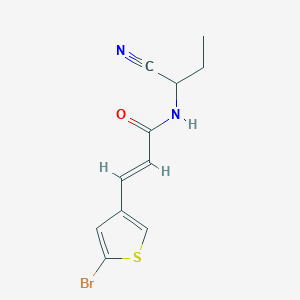
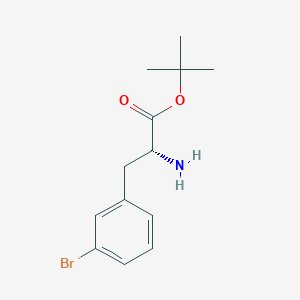
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2743955.png)
